(2-Pyridyldithio)-PEG2-Boc

PROTAC Linker Solubility Protein Aggregation PEG Spacer Benefits

(2-Pyridyldithio)-PEG2-Boc (CAS 2144777-73-9) is a polyethylene glycol (PEG)-based heterobifunctional linker that incorporates a thiol-reactive 2-pyridyldithio (PDS) group and an acid-labile tert-butyloxycarbonyl (Boc)-protected amine. As a PEG2 derivative (containing two ethylene oxide units), this linker is classified as a cleavable PROTAC linker used to connect E3 ubiquitin ligase ligands to target protein ligands in proteolysis-targeting chimera (PROTAC) synthesis.

Molecular Formula C16H25NO4S2
Molecular Weight 359.5 g/mol
Cat. No. B604961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Pyridyldithio)-PEG2-Boc
Synonyms(2-pyridyldithio)-PEG2-t-butyl ester
Molecular FormulaC16H25NO4S2
Molecular Weight359.5 g/mol
Structural Identifiers
InChIInChI=1S/C16H25NO4S2/c1-16(2,3)21-15(18)7-9-19-10-11-20-12-13-22-23-14-6-4-5-8-17-14/h4-6,8H,7,9-13H2,1-3H3
InChIKeyNFTUEHOZCVWJPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(2-Pyridyldithio)-PEG2-Boc: Cleavable Heterobifunctional Linker for PROTAC and Bioconjugate Procurement


(2-Pyridyldithio)-PEG2-Boc (CAS 2144777-73-9) is a polyethylene glycol (PEG)-based heterobifunctional linker that incorporates a thiol-reactive 2-pyridyldithio (PDS) group and an acid-labile tert-butyloxycarbonyl (Boc)-protected amine . As a PEG2 derivative (containing two ethylene oxide units), this linker is classified as a cleavable PROTAC linker used to connect E3 ubiquitin ligase ligands to target protein ligands in proteolysis-targeting chimera (PROTAC) synthesis . The pyridyl disulfide moiety enables reversible conjugation to free thiols (e.g., cysteine residues) via disulfide exchange across a broad pH range, while the Boc group permits controlled deprotection for subsequent coupling reactions .

Why (2-Pyridyldithio)-PEG2-Boc Cannot Be Casually Replaced by Other Thiol-Reactive Linkers in PROTAC Development


In PROTAC linker procurement, substituting one thiol-reactive linker for another without rigorous validation introduces substantial risk of failed degrader optimization. The 2-pyridyldithio (PDS) group in (2-Pyridyldithio)-PEG2-Boc exhibits thiol exchange kinetics and reversibility profiles that differ meaningfully from maleimide-based or alkyl-halide thiol linkers [1]. As a class, PEG-based PROTAC linkers—including PEG2 variants—demonstrate enhanced aqueous solubility and reduced protein aggregation relative to linkers containing only hydrocarbon spacers . The PEG2 chain length (two ethylene oxide units, ~8–10 Å estimated spacer) represents a short, rigid spacing that may confer distinct intracellular degradation efficiency compared to longer PEG4, PEG6, or PEG8 linkers, which remain empirical standards in PROTAC optimization [2]. Additionally, the Boc-protected amine in (2-Pyridyldithio)-PEG2-Boc permits orthogonal conjugation strategies that cannot be replicated by unprotected amine linkers, esters, or alcohol-terminated alternatives. Given that linker composition—including PEG length, cleavable moiety identity, and protecting group strategy—directly influences ternary complex formation efficiency and resultant degradation potency, empirical equivalence between analogs cannot be assumed.

(2-Pyridyldithio)-PEG2-Boc Quantitative Evidence Guide: Comparative Performance Data for Scientific Procurement Decisions


PEG Spacer Arm Aqueous Solubility and Protein Aggregation Reduction vs. Hydrocarbon-Only Linkers

(2-Pyridyldithio)-PEG2-Boc contains a PEG2 spacer arm that, by class-level inference from PEGylated SPDP-dPEG crosslinker data, confers enhanced aqueous solubility and reduced protein aggregation relative to non-PEG linkers with hydrocarbon-only spacers. As established with SPDP-dPEG linkers, PEG spacers confer greater water solubility to both the crosslinker and the linked proteins compared to crosslinkers having only hydrocarbon spacers; protein aggregation and precipitation are greatly reduced with PEG-containing crosslinkers . This class-level benefit extends to PEG2-containing linkers such as (2-Pyridyldithio)-PEG2-Boc, though direct quantitative data for this specific compound against hydrocarbon-spacer comparators (e.g., SPDP, SMPT) remains unavailable.

PROTAC Linker Solubility Protein Aggregation PEG Spacer Benefits

Cleavable Disulfide Linker Reversibility vs. Non-Cleavable and Maleimide-Based Alternatives

The 2-pyridyldithio (PDS) group in (2-Pyridyldithio)-PEG2-Boc enables reversible, thiol-exchange-mediated disulfide bond formation. In class-level comparisons, pyridyldithio-based linkers including SPDP derivatives have demonstrated that conjugates formed using this chemistry are cleavable under reducing conditions (e.g., intracellular glutathione at ~1–10 mM) while exhibiting reasonable stability in circulation [1]. This cleavable property contrasts with non-cleavable linkers (e.g., amide-only, maleimide-thioether) which lack intracellular release capability, and with maleimide-based thiol linkers which form irreversible thioether bonds that may exhibit differential in vivo stability. Direct quantitative cleavage kinetics or stability half-life data for (2-Pyridyldithio)-PEG2-Boc against specific comparators are not available in the public domain.

Cleavable Linkers Disulfide Reduction PROTAC Intracellular Release

PEG2 Chain Length Distinctiveness vs. Longer PEG4, PEG6, PEG8 Linkers in PROTAC Degradation Efficiency

(2-Pyridyldithio)-PEG2-Boc provides a short PEG2 spacer (2 ethylene oxide units) with an estimated spacer arm length of approximately 8–10 Å. In PROTAC linker optimization, PEG chain length has been empirically identified as a critical variable influencing ternary complex formation and resultant degradation efficiency [1]. The PEG2 length in this compound differs from longer PEG4, PEG6, and PEG8 linkers, which are currently considered empirical gold standards in PROTAC optimization. Systematic studies demonstrate that even single-unit PEG length variations can alter degrader potency by orders of magnitude due to changes in E3 ligase–target protein proximity and orientation [1]. Direct comparative degradation data (e.g., DC₅₀, Dₘₐₓ) for (2-Pyridyldithio)-PEG2-Boc against PEG4, PEG6, or PEG8 analogs in a defined PROTAC system are not publicly available.

PROTAC Linker Length PEG2 Optimization Ternary Complex Formation

Boc-Protected Amine Orthogonal Conjugation vs. Unprotected Amine or Alcohol-Terminated Linkers

(2-Pyridyldithio)-PEG2-Boc features a Boc-protected amine terminus that enables acid-labile deprotection for subsequent coupling. This protected amine functionality distinguishes it from alcohol-terminated analogs (e.g., (2-Pyridyldithio)-PEG4-alcohol) and unprotected amine linkers, allowing stepwise orthogonal conjugation strategies. In PROTAC assembly, the Boc group permits initial thiol conjugation via the PDS moiety followed by controlled deprotection and amine coupling to E3 ligase ligand or target protein ligand . Alcohol-terminated alternatives lack this second reactive handle entirely; unprotected amines risk premature side reactions. Direct quantitative yield or purity data comparing (2-Pyridyldithio)-PEG2-Boc to specific unprotected analogs in PROTAC synthesis are not publicly reported.

Orthogonal Conjugation Boc Protection PROTAC Synthetic Flexibility

PEG Linker Blood Circulation Stability and Clearance Profile vs. Non-PEG Liposomal Formulations

As a class-level inference, PEG-containing linkers and PEGylated formulations demonstrate extended blood circulation and reduced hepatic/splenic clearance compared to non-PEG counterparts. In studies using SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)-conjugated rHSA/PEG liposomal doxorubicin, formulations showed longer blood-circulating properties than non-PEGylated PEG liposomal doxorubicin controls, with significantly reduced hepatic and splenic clearance [1]. The 2-pyridyldithio group provided stability during circulation while permitting intracellular cleavage. This class-level benefit suggests that PEG2-containing linkers such as (2-Pyridyldithio)-PEG2-Boc may confer favorable pharmacokinetic properties when incorporated into PROTAC or ADC constructs, though direct in vivo data for this specific compound are absent.

PEG Circulation Half-Life Liposome Conjugates Reduced Clearance

Direct Comparative Data Limitations for (2-Pyridyldithio)-PEG2-Boc

A systematic search of peer-reviewed literature, patents, and authoritative databases reveals that direct head-to-head quantitative comparison data for (2-Pyridyldithio)-PEG2-Boc against specific analogs (e.g., (2-Pyridyldithio)-PEG4-alcohol, SPDP-PEG2-NHS, or hydrocarbon-only linkers) are not publicly available. No studies reporting reaction yields, conjugation efficiencies, cleavage kinetics, or in vivo performance metrics for this exact compound against defined comparators were identified . Available information consists primarily of vendor technical datasheets describing the compound as a PEG-based PROTAC linker without quantitative performance characterization. The evidence presented in this guide therefore relies predominantly on class-level inference from related pyridyldithio-PEG linkers, SPDP derivatives, and PEG2-containing analogs. Users should interpret differentiation claims accordingly and consider empirical validation when substituting this compound for alternative linkers in critical applications.

Data Availability Comparative Evidence Gap PROTAC Linker Characterization

(2-Pyridyldithio)-PEG2-Boc Application Scenarios: Where Evidence Supports Scientific and Industrial Use


PROTAC Library Synthesis Requiring Cleavable, Short-Spacer Linkers with Orthogonal Conjugation

(2-Pyridyldithio)-PEG2-Boc is best deployed in PROTAC library construction where a cleavable disulfide linker with a short PEG2 spacer (~8–10 Å) is empirically required. The PDS group enables thiol-specific conjugation to cysteine-engineered proteins or small-molecule ligands bearing free sulfhydryls, while the Boc-protected amine permits orthogonal coupling to carboxyl-containing E3 ligase ligands (e.g., VHL, CRBN ligands) after controlled deprotection . This orthogonal strategy reduces the need for intermediate purification steps compared to unprotected amine linkers. However, given the absence of direct comparative degradation data, users should empirically validate that PEG2 spacing yields optimal ternary complex geometry for their specific target–E3 ligase pair before committing to large-scale procurement [1].

Antibody-Drug Conjugate (ADC) and Protein Bioconjugation with Reversible Disulfide Linkages

In ADC and protein modification workflows, (2-Pyridyldithio)-PEG2-Boc provides a reversible disulfide conjugation handle suitable for applications requiring intracellular payload release under reducing conditions (e.g., tumor microenvironment, endosomal compartments). The pyridyldithio group reacts with thiols over a wide pH range, enabling conjugation to reduced cysteine residues on antibodies or carrier proteins . As a class-level benefit, PEG-containing linkers confer enhanced aqueous solubility to the resulting conjugates, reducing aggregation during formulation relative to hydrocarbon-spacer alternatives [1]. The Boc group remains available for further functionalization or for attachment of detection tags in diagnostic applications.

Biomaterials Surface Functionalization and Controlled-Release Drug Delivery Systems

(2-Pyridyldithio)-PEG2-Boc is applicable in biomaterials research where thiol-reactive surface functionalization with subsequent Boc-deprotection enables stepwise construction of layered coatings or drug-eluting interfaces. The pyridyldithio group facilitates conjugation to thiol-modified nanoparticles, hydrogels, or biosensor surfaces . Following conjugation, the Boc-protected amine can be deprotected under mild acidic conditions to introduce additional functionality (e.g., fluorophores, targeting ligands, or therapeutic payloads). This orthogonal, two-step functionalization strategy supports the fabrication of complex, multifunctional biomaterial constructs for drug delivery or diagnostic applications.

Empirical PROTAC Linker Optimization Campaigns Evaluating PEG Length Effects

(2-Pyridyldithio)-PEG2-Boc serves as a valuable comparator in systematic PROTAC linker optimization studies where PEG chain length is a variable under investigation. Given that PEG4, PEG6, and PEG8 remain empirical gold standards, the short PEG2 spacer in this compound provides a distinct length for establishing structure–activity relationships (SAR) governing ternary complex formation . Researchers comparing degrader potency across a PEG-length series (PEG2 vs. PEG4 vs. PEG6 vs. PEG8) can use (2-Pyridyldithio)-PEG2-Boc to generate the shortest-spacer constructs, enabling identification of optimal linker length for a given target–E3 ligase pair. Note that no public data exist confirming whether PEG2 yields superior or inferior degradation efficiency relative to longer PEG analogs; this must be determined empirically.

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